1,5-Diamino-4,8-dihydroxyanthraquinone
Overview
Description
1,5-Diamino-4,8-dihydroxyanthraquinone is an organic compound with the molecular formula C14H10N2O4. It is a derivative of anthraquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the anthraquinone core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
Mechanism of Action
Target of Action
Anthraquinone derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that anthraquinone derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, or intercalation into dna .
Biochemical Pathways
Anthraquinone derivatives can potentially influence multiple biochemical pathways depending on their specific targets .
Result of Action
Anthraquinone derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Diamino-4,8-dihydroxyanthraquinone . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking .
Metabolic Pathways
The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diamino-4,8-dihydroxyanthraquinone can be synthesized through several methods. One common approach involves the acid-catalyzed aldol condensation reaction. In this method, 1,5-diaminoanthraquinone is reacted with formaldehyde to form 1,5-dimethylaminoanthraquinone. This intermediate is then reacted with a ketoaldehyde to yield this compound .
Another method involves the electrolytic synthesis of this compound from 1,5-dinitroanthraquinone. This process uses a cathode rotation cellular-type electrolytic tank, sulfuric acid as the electrolyzing solution, and a phase transfer catalyst such as tin(II) chloride or bismuth(III) chloride. The reaction is carried out at temperatures between 100-160°C and controlled cathode electric potential .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale electrolytic synthesis due to its high selectivity, low cost, and minimal environmental impact. This method allows for the efficient production of the compound with high yield .
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into leuco forms.
Substitution: Amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and leuco derivatives, which have applications in dyes and pigments .
Scientific Research Applications
1,5-Diamino-4,8-dihydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biological staining techniques to observe and analyze cell structures.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and as a component in electronic materials
Comparison with Similar Compounds
Similar Compounds
1,8-Diamino-4,5-dihydroxyanthraquinone: Similar in structure but with amino and hydroxyl groups at different positions.
1,4-Diamino-5,8-dihydroxyanthraquinone: Another derivative with different substitution patterns
Uniqueness
1,5-Diamino-4,8-dihydroxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1,5-diamino-4,8-dihydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLKWSCFRLSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051727 | |
Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145-49-3, 52365-48-7 | |
Record name | 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diaminoanthrarufin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5(Or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Diaminoanthrarufin | |
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Record name | 1,5-Diaminoanthrarufin | |
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Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5(or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.601 | |
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Record name | 1,5-diamino-4,8-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.142 | |
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Record name | 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,5-Diamino-4,8-dihydroxyanthraquinone and how can it be characterized?
A1: this compound is an anthraquinone derivative featuring two amino and two hydroxyl groups. While its exact molecular weight would depend on the specific salt or derivative, the base form has the molecular formula C14H10N2O4. Various spectroscopic techniques can be employed for characterization. For instance, CP MAS 13C-NMR studies have been used to analyze the tetrazotized products of this compound.
Q2: How does the structure of this compound relate to its solubility and what are its implications for applications?
A2: The solubility of this compound is influenced by the presence of its amino and hydroxyl groups. It exhibits solubility in cresylic acid, particularly when part of polyimides synthesized using benzophenone dianhydride (BPDA). This solubility is attributed to factors like symmetry, hydrogen bonding capacity, and solubility parameters. Notably, this compound significantly contributes to the solubility of BPDA-based polyimides. This solubility characteristic makes these polyimides potentially suitable for applications requiring specific solvent compatibility.
Q3: Can this compound be used to create materials with specific optical properties?
A3: Yes, this compound serves as a precursor for synthesizing red fluorescent carbon dots (R-CDs) with emission at 635 nm. The red fluorescence arises from the expanded, hybrid sp2 domain resembling an indanthrone tannin structure, originating from the DDAQ precursor. This property renders these R-CDs potentially valuable for applications like bioimaging and dual-mode sensing of substances like Fe3+ and glyphosate.
Q4: How does this compound participate in chemical reactions?
A4: this compound undergoes a unique Friedel-Crafts arylation reaction. When its 3,7-disulphonic acid derivative interacts with phenols or anisole in concentrated sulfuric acid containing boric acid, arylation occurs. The aryl group is added specifically ortho to the amino group and trans to the sulphonic acid group. This stereospecific reaction is a key aspect of its chemical reactivity.
Q5: What is the significance of N-methylated derivatives of this compound?
A5: N-methylated derivatives of this compound, alongside those of 1,8-diamino-4,5-dihydroxyanthraquinone, are recognized as blue dyes for synthetic polymer fibers. The degree of methylation influences the color of these dyes. Synthesizing various N-methylated derivatives allows for tailoring their color properties, making them useful in dyeing applications within the textile industry.
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